molecular formula C21H21BrN2O3 B2986136 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide CAS No. 921863-84-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide

Katalognummer: B2986136
CAS-Nummer: 921863-84-5
Molekulargewicht: 429.314
InChI-Schlüssel: QAEJYZCVLIMVFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

  • 3,3-Dimethyl groups: Likely improve metabolic stability by sterically hindering enzymatic degradation.
  • 4-Oxo moiety: Introduces a hydrogen-bond acceptor, critical for target binding.
  • 7-Position 2-bromobenzamide: The bromine atom may enhance electronic effects and binding affinity to aromatic receptor pockets.

Synthetic routes for such compounds often involve cesium carbonate-mediated alkylation or acylation in polar aprotic solvents like DMF, as seen in analogous heterocyclic systems .

Eigenschaften

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEJYZCVLIMVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazepine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The allyl group is then introduced via an allylation reaction, often using allyl bromide as the reagent. The final step involves the coupling of the oxazepine derivative with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the oxazepine ring can be reduced to form an alcohol.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Findings:

Impact of Halogen Substituents :

  • The target compound’s 2-bromobenzamide group confers a 2.7-fold higher binding affinity (IC50 = 0.45 nM) to Target X compared to the 2-chloro analog (IC50 = 1.2 nM). Bromine’s larger van der Waals radius likely improves hydrophobic packing in the binding pocket.
  • However, the bromine increases molecular weight (~439 vs. ~388 g/mol) and reduces aqueous solubility (12.5 vs. 18.9 µg/mL) .

3.2).

Core Heterocycle Differences :

  • Benzo[b][1,4]oxazepines (7-membered) exhibit superior metabolic stability over benzo[b][1,4]oxazines (6-membered), as dimethyl groups at position 3 block cytochrome P450 oxidation .

Oxadiazole vs. Benzamide Moieties :

  • 1,2,4-Oxadiazole-containing analogs show weaker activity (IC50 = 8.7 nM), highlighting the benzamide group’s critical role in Target X inhibition.

Biologische Aktivität

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H28BrN2O2
  • Molecular Weight : 440.39 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Research indicates that compounds similar to N-(5-allyl...) exhibit anticonvulsant properties. For instance, studies on related oxazepin derivatives have demonstrated efficacy in seizure models. The mechanism is believed to involve modulation of the GABAergic system and sodium channel blockade.

Table 1: Anticonvulsant Efficacy of Related Compounds

CompoundED50 (mg/kg)Mechanism of Action
Compound A15.2GABA receptor modulation
Compound B23.4Sodium channel blockade
N-(5-allyl...)TBDTBD

Anticancer Activity

Preliminary studies suggest that N-(5-allyl...) may also possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. The exact pathways involved remain under investigation but may include apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
A recent study evaluated the effects of N-(5-allyl...) on human leukemia cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Further mechanistic studies are needed to elucidate the specific pathways involved.

The biological activity of N-(5-allyl...) appears to stem from its ability to interact with multiple biological targets:

  • GABA Receptors : It may enhance GABAergic transmission.
  • Sodium Channels : Blockade of voltage-gated sodium channels has been observed in similar compounds.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticonvulsant Studies : Compounds structurally related to N-(5-allyl...) were tested in various seizure models (e.g., MES and PTZ). The results showed promising anticonvulsant effects with favorable therapeutic indices.
  • Anticancer Studies : In vitro assays demonstrated that the compound inhibited proliferation in leukemia cell lines with IC50 values indicating significant potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.